

Experimental Workflow for Protein Degradation Assays with VH032-Based PROTACs

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Compound of Interest

Compound Name: (S,R,S)-AHPC-C8-NH2
dihydrochloride

Cat. No.: B3006520

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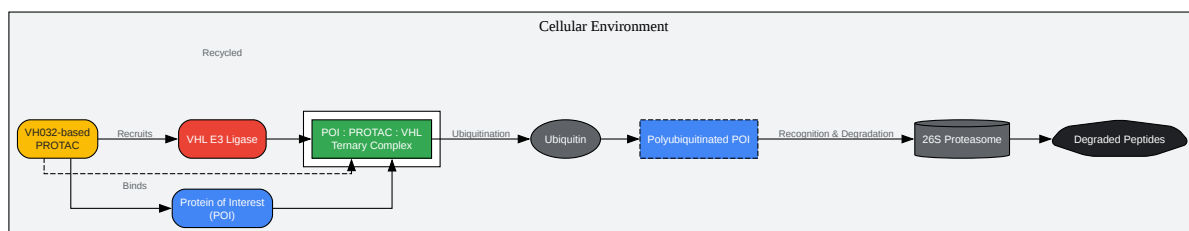
Introduction to PROTAC-Mediated Protein Degradation

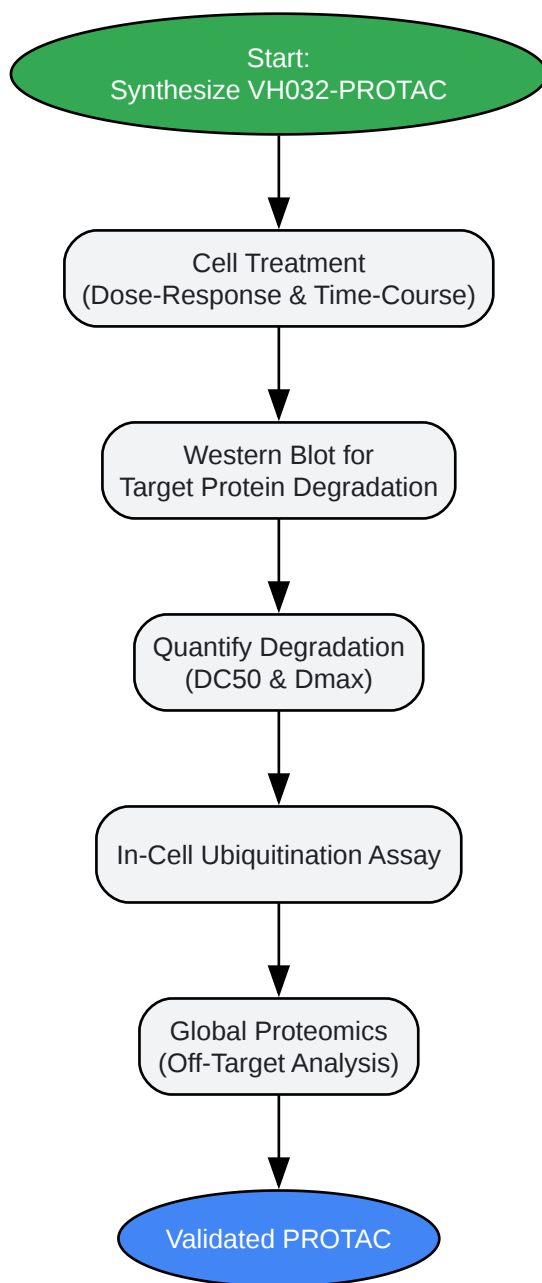
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]

VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is commonly used in the design of PROTACs.[3][4][5] VH032-based PROTACs induce the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the target protein.[6][7] This proximity enables the VHL ligase to transfer ubiquitin molecules to the POI.[1] The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[2][8] This catalytic process allows for the sustained degradation of the target protein with sub-stoichiometric amounts of the PROTAC.[6]

This document provides detailed application notes and protocols for performing protein degradation assays to assess the efficacy and mechanism of action of VH032-based

PROTACs.





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